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Compound of Interest

Compound Name: BPR1J-097 Hydrochloride

Cat. No.: B10787299

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tyrosine kinase inhibitor BPR1J-097
Hydrochloride, focusing on its cross-reactivity profile against other tyrosine kinases. BPR1J-
097 is a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid
leukemia (AML).[1] Understanding its selectivity is crucial for predicting potential off-target
effects and identifying opportunities for repurposing. This document summarizes available
experimental data on its interaction with a panel of tyrosine kinases and provides detailed
experimental methodologies for context.

Executive Summary

BPR1J-097 Hydrochloride is a highly selective inhibitor of FLT3 kinase. While it demonstrates
potent activity against its primary target, it exhibits significantly weaker inhibitory effects on
other related tyrosine kinases. This high degree of selectivity is a desirable characteristic for a
targeted therapeutic, as it minimizes the potential for off-target toxicities. The following sections
provide a detailed overview of its cross-reactivity based on available data for BPR1J-097 and
its close structural analog, BPR1J-340.

Cross-reactivity Profile of BPR1J-097 and its Analog
BPR1J-340
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Quantitative data on the cross-reactivity of BPR1J-097 is available for a limited number of
kinases. A broader perspective on its selectivity can be inferred from the screening of its close
analog, BPR1J-340, against a panel of 59 kinases.[2]

Table 1: Cross-reactivity of BPR1J-097 Hydrochloride with other Tyrosine Kinases

Kinase Target BPR1J-097 % Inhibition @ 1pM
FLT1 (VEGFR1) 59%][3]
KDR (VEGFR2) 91%][3]

Table 2: Kinase Selectivity Profile of BPR1J-340 (a close analog of BPR1J-097)

Data from a screening assay of 59 protein kinases. This table highlights kinases with significant
inhibition by BPR1J-340 at a concentration of 100 nM.[2]

Kinase Target % Inhibition @ 100nM IC50 (nM)
FLT3 97 295
FLT3-D835Y - 19

KDR (VEGFR2) - 28+9
FLT4 (VEGFR3) - 297
CSF1R (FMS) - 78

TRKA - 8

Aurora A - 1040
Aurora B - 1344

Note: The comprehensive kinase panel data presented in Table 2 is for BPR1J-340, a
structurally related compound, and is used here to infer the likely selectivity profile of BPR1J-
097.[2]

Signaling Pathway and Experimental Workflow
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The following diagrams illustrate the FLT3 signaling pathway targeted by BPR1J-097 and a
typical experimental workflow for assessing kinase inhibitor cross-reactivity.
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Caption: FLT3 signaling pathway inhibited by BPR1J-097.
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Caption: Experimental workflow for tyrosine kinase cross-reactivity profiling.
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Experimental Protocols

The following are generalized protocols for common in vitro kinase inhibition assays used to
determine the cross-reactivity of compounds like BPR1J-097 Hydrochloride.

In Vitro Tyrosine Kinase Inhibition Assay (e.g., ADP-
Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the
kinase reaction.

Materials:

e BPR1J-097 Hydrochloride

o Purified recombinant tyrosine kinases

» Kinase-specific peptide substrate

o ADP-Glo™ Kinase Assay Kit (or similar)

» Kinase reaction buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
e ATP solution

o 384-well white opaque assay plates

e Multichannel pipettors

» Plate reader capable of measuring luminescence
Procedure:

o Compound Preparation: Prepare a serial dilution of BPR1J-097 Hydrochloride in DMSO,
followed by a further dilution in the kinase reaction buffer.

o Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the
diluted BPR1J-097 or vehicle control (DMSO).
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e Kinase Reaction Initiation: Initiate the kinase reaction by adding a predetermined
concentration of ATP (often at the Km for each specific kinase).

 Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a
specified time (e.g., 60 minutes).

e Reaction Termination and ATP Depletion: Stop the reaction and deplete the remaining ATP
by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

e ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to
convert the produced ADP to ATP and generate a luminescent signal via a luciferase
reaction. Incubate at room temperature for 30-60 minutes.

o Data Acquisition: Measure the luminescence using a plate reader.

o Data Analysis: The luminescent signal is proportional to the amount of ADP produced and
thus the kinase activity. Calculate the percent inhibition for each concentration of BPR1J-097
relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-
response curve.

Kinase Selectivity Profiling (e.g., KINOMEscan™)

This is a competition-based binding assay to quantify the interaction of a compound with a
large panel of kinases.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site
directed ligand for binding to the kinase of interest. The amount of kinase bound to the
immobilized ligand is quantified.

General Procedure:

o Assay Components: The three main components are a DNA-tagged kinase, an immobilized
ligand, and the test compound (BPR1J-097).

e Binding Competition: The test compound is incubated with the kinase and the immobilized
ligand. If the compound binds to the kinase's active site, it will prevent the kinase from
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binding to the immobilized ligand.

o Quantification: The amount of kinase bound to the solid support is measured via quantitative
PCR (gPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger
interaction between the compound and the kinase.

o Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower
percentage indicates stronger binding. Dissociation constants (Kd) can also be determined
from dose-response curves.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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